molecular formula C22H22FNO3 B2540205 Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396685-00-9

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2540205
CAS No.: 1396685-00-9
M. Wt: 367.42
InChI Key: LIFWORIFCCOADE-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties

Preparation Methods

The synthesis of benzofuran derivatives typically involves several key steps, including etherification, dehydrative cyclization, and transition-metal catalysis . For Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone, the synthetic route may involve the following steps:

    Etherification: The initial step involves the etherification of o-hydroxyacetophenones under basic conditions to form the benzofuran core.

    Dehydrative Cyclization: This step involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones to form the benzofuran ring.

    Transition-Metal Catalysis: The final step may involve the use of transition-metal catalysts to introduce the piperidine and fluorobenzyl groups.

Industrial production methods for benzofuran derivatives often involve optimizing these synthetic routes to achieve high yields and purity .

Chemical Reactions Analysis

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and fluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3/c23-19-7-5-16(6-8-19)14-26-15-17-9-11-24(12-10-17)22(25)21-13-18-3-1-2-4-20(18)27-21/h1-8,13,17H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWORIFCCOADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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